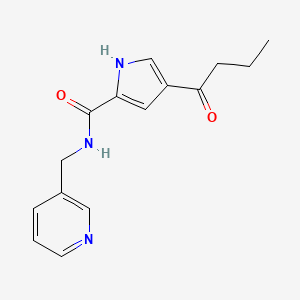

4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Descripción general

Descripción

4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, a compound with the CAS number 1022543-36-7, belongs to the class of pyrrole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₇N₃O₂

- Molecular Weight : 271.32 g/mol

- Structure : The compound features a pyrrole ring substituted with a butyryl group and a pyridinylmethyl moiety, which is crucial for its biological interactions.

Analgesic Activity

Recent studies have indicated that compounds containing the pyrrole structure exhibit significant analgesic properties. For instance, bioconjugates synthesized from pyrrole derivatives have shown promising results in pain relief tests. The analgesic activity was evaluated using the Paw Pressure test (Randall–Selitto test), revealing that these compounds could effectively reduce pain responses in animal models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The compound's structure allows it to interact with inflammatory mediators, potentially reducing white blood cell accumulation in inflamed tissues. For example, related studies have shown that similar pyrrole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammatory pathways, thereby reducing inflammation and pain.

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors involved in pain perception and inflammatory responses.

- Gene Expression Regulation : By modulating the expression of genes related to inflammation and cell survival, this compound could exert protective effects against tissue damage.

Case Studies and Research Findings

Several studies have investigated the effects of pyrrole derivatives on biological systems:

- Pain Relief Studies : In a study evaluating various pyrrole derivatives for analgesic activity, compounds similar to this compound were found to significantly reduce pain in animal models, suggesting potential clinical applications for pain management .

- Inflammation Models : Research indicated that certain pyrrole-based compounds could decrease the expression of inflammatory markers in vitro and in vivo, supporting their use as anti-inflammatory agents .

- Cancer Research : Investigations into related compounds showed promise in inhibiting cancer cell proliferation and inducing apoptosis through various signaling pathways .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂ |

| Molecular Weight | 271.32 g/mol |

| Analgesic Activity | Significant pain relief in animal models |

| Anti-inflammatory Effects | Reduced white blood cell accumulation |

| Anticancer Properties | Induction of apoptosis in cancer cells |

| Mechanisms | Enzyme inhibition, receptor modulation |

Aplicaciones Científicas De Investigación

1. Anti-cancer Properties

Recent studies have highlighted the potential of pyrrole derivatives, including 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, in cancer treatment. Research indicates that compounds with pyrrole and pyridine moieties exhibit significant anticancer activity across various cell lines. For instance, a review of literature from 2018 to 2023 demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells, suggesting their utility in therapeutic applications against malignancies such as breast and liver cancer .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study involving fused pyrrole derivatives revealed promising results in inhibiting pro-inflammatory cytokines in vitro. The docking studies suggested a favorable binding mode to COX-2, a target for anti-inflammatory drugs, indicating that derivatives like this compound may act as effective anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrole derivatives with butyric anhydride and pyridine-based reagents. The resulting compound can be modified to enhance its biological activity or selectivity for specific targets.

Case Studies

| Study | Findings | |

|---|---|---|

| Anti-cancer Activity | Investigated the effects of pyrrole derivatives on various cancer cell lines (MCF-7, HepG2) | Demonstrated significant cytotoxicity and potential for drug development |

| Anti-inflammatory Activity | Evaluated the inhibition of pro-inflammatory cytokines using docking studies | Confirmed potential as a COX-2 inhibitor, suggesting therapeutic relevance |

Propiedades

IUPAC Name |

4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-4-14(19)12-7-13(17-10-12)15(20)18-9-11-5-3-6-16-8-11/h3,5-8,10,17H,2,4,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLMLOBQUVOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330712 | |

| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478259-70-0 | |

| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.